2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
Description
2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position and a hydroxyl group at the same position. This compound belongs to a class of heterocyclic molecules with a fused benzene and oxazine ring system. Benzoxazinones are known for their diverse bioactivities, including roles as plant secondary metabolites (e.g., defense compounds in cereals) and synthetic intermediates in medicinal chemistry . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound particularly relevant in drug discovery for conditions like hypertension and microbial infections .
Properties
CAS No. |
106240-01-1 |
|---|---|
Molecular Formula |
C9H6F3NO3 |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(15)7(14)13-5-3-1-2-4-6(5)16-8/h1-4,15H,(H,13,14) |
InChI Key |
QDPPYJJMUMSMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal and agrochemical chemistry due to its bioisosteric resemblance to naturally occurring heterocycles. The introduction of a trifluoromethyl group at the 2-position enhances metabolic stability and lipophilicity, while the hydroxy group facilitates hydrogen bonding interactions with biological targets. Notably, derivatives of this compound exhibit herbicidal activity against broadleaf weeds, with potency attributed to the electron-withdrawing effects of the trifluoromethyl group.
Conventional Synthetic Approaches and Limitations
Early Cyclization Methods Using Hazardous Reagents
Initial routes to 1,4-benzoxazin-3-ones relied on cyclocondensation of 2-aminophenols with α-halo carbonyl compounds. For example, reacting 2-amino-5-fluorophenol with ethyl 2-bromo-2,2-difluoroacetate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yielded 2,2,7-trifluoro derivatives but suffered from a 52% yield due to competing hydrolysis. The use of sodium hydride (NaH) as a base introduced explosion risks, while DBU’s high cost (≈$1,200/kg) rendered commercialization impractical.
Nitration and Reduction Sequences
WO2013/092859 disclosed a nitration-reduction approach starting from N,N-dimethyl-2-bromo-2,2-difluoroacetamide. However, the intermediacy of thermally unstable dinitro compounds necessitated stringent temperature control (-20°C to 0°C), increasing operational complexity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 2-Hydroxy-2-(Trifluoromethyl)-2H-1,4-Benzoxazin-3(4H)-one Synthesis
| Method | Yield (%) | Cost (USD/kg) | Hazard Profile | Scalability |
|---|---|---|---|---|
| Chlorination-Fluorination | 78 | 320 | Moderate (PCl₅) | Pilot-scale |
| Aryl Chloroformate | 82 | 280 | Low | Industrial |
| Classical DBU Route | 52 | 1,450 | High (NaH, DBU) | Lab-scale |
Experimental Protocols and Reproducibility
Detailed Procedure for Chlorination-Fluorination-Hydrolysis Sequence
Chlorination :
- Combine 7-fluoro-2H-1,4-benzoxazin-3(4H)-one (100 g, 0.54 mol) with PCl₅ (135 g, 0.65 mol) in DCM (500 mL).
- Reflux at 40°C for 6 hours. Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
- Isolate 2,2-dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (109 g, 87%).
Fluorination :
- Heat dichloro intermediate (100 g, 0.43 mol) with KF (75 g, 1.29 mol) in DMSO (300 mL) at 120°C for 12 hours.
- Pour into ice-water, filter, and recrystallize from ethanol to obtain 2,2,7-trifluoro derivative (89 g, 91%).
Hydrolysis :
- Reflux trifluoro compound (50 g, 0.22 mol) with NaOH (10% w/v, 200 mL) at 80°C for 2 hours.
- Acidify with HCl (6M), extract with ethyl acetate, and evaporate to isolate 2-hydroxy-2-(trifluoromethyl) product (39 g, 78%).
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Antihypertensive Activity
Compound 14n (a pyrazole-fused benzoxazinone with CF₃) demonstrated potent mineralocorticoid receptor antagonism (IC₅₀ = 3.2 nM) and significant blood pressure reduction in rodent models, outperforming non-CF₃ analogs . The trifluoromethyl group likely enhances binding affinity through hydrophobic interactions.
Antimicrobial Activity
- Antifungal : 2-Butyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4i) showed efficacy against Candida albicans (MIC = 16 µg/mL) .
- Broad-Spectrum Pesticides: Propanolamine-containing derivatives (e.g., from ) exhibited antiviral, antibacterial, and antifungal activities, with EC₅₀ values ranging from 12–50 µg/mL .
Cytotoxic Activity
Natural benzoxazinones like Acanthosides A (IC₅₀ = 7.8 µM against HepG2) and synthetic analogs (e.g., 2-benzoxazolinone derivatives) show moderate cytotoxicity. The trifluoromethyl group’s electron-withdrawing effects could modulate apoptosis pathways, but this requires validation.
Key Research Findings
Trifluoromethyl Enhances Bioactivity: The CF₃ group in benzoxazinones improves pharmacokinetic properties and target engagement, as seen in antihypertensive and antimicrobial applications .
Structural Flexibility Drives Diversity: Minor substitutions (e.g., acetyl vs. ethyl groups) significantly alter bioactivity profiles, enabling tailored designs for specific diseases .
Natural vs. Synthetic Analogs: Natural benzoxazinones (e.g., HBOA) focus on ecological roles, while synthetic derivatives prioritize drug-like properties .
Tables
Table 1. Antifungal Activity of Selected Benzoxazinones
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Butyl-7-fluoro-4i | Candida albicans | 16 | |
| 4-Acetyl-2-ethyl-6 | Aspergillus niger | 32 | |
| Propanolamine derivative | Botrytis cinerea | 12 |
Table 2. Pharmacological Profiles of Key Derivatives
| Compound | Target Activity (IC₅₀/EC₅₀) | Selectivity/Advantage | Reference |
|---|---|---|---|
| 14n | 3.2 nM (MR antagonist) | >100-fold selectivity over GR | |
| Acanthoside A | 7.8 µM (HepG2 cytotoxicity) | Novel benzoxazolinone scaffold |
Biological Activity
2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its role in plant defense mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8F3NO3
- Molecular Weight : 247.17 g/mol
- InChI Key : HTRVKJBHLMXDHV-UHFFFAOYSA-N
Plant Defense Mechanisms
This compound is primarily known for its role in the defense of maize against various pests, particularly the European corn borer. It accumulates in response to pest attacks and contributes to allelopathy, affecting the growth of competing weeds associated with crops like rye and wheat . The hydroxamic acids derived from this compound are critical in the plant's defense strategy against herbivores and pathogens.
Antimicrobial Properties
Research indicates that derivatives of benzoxazinoids, including 2-hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, exhibit antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in agriculture as natural pesticides .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazinoid compounds. For example, some derivatives have demonstrated significant anti-proliferative effects against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazine scaffold can enhance cytotoxicity .
Case Studies and Research Findings
- Maize Defense Against Pests : A study demonstrated that hydroxamic acids derived from this compound play a crucial role in maize's defense against lepidopteran pests. The accumulation of these compounds was linked to increased resistance to pest damage .
- Antimicrobial Activity : A series of tests on synthesized derivatives showed promising results against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .
- Anticancer Studies : Research involving various benzoxazinoid derivatives revealed IC50 values indicating strong cytotoxic effects on several cancer cell lines. For instance, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a therapeutic agent .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted hydroxamic acid precursors or functionalization of the benzoxazinone core. Key steps include:
- Cyclocondensation : Reacting 2-aminophenol derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl catalysis) to form the benzoxazinone ring .
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining yields >80% by optimizing temperature (120–150°C) and solvent (DMF or acetonitrile) .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomers, confirmed by TLC (Rf = 0.45) .
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
Methodological Answer: Key NMR features include:
- ¹H NMR : A singlet at δ 5.2–5.5 ppm for the hydroxyl proton, absence of exchange broadening in DMSO-d6, and aromatic protons (δ 6.8–7.3 ppm) split due to coupling with the trifluoromethyl group .
- ¹³C NMR : A carbonyl signal at δ 170–175 ppm and CF3 carbon at δ 120–125 ppm (quartet, J = 280 Hz) .
- 2D NMR (HSQC, HMBC) : Correlates hydroxyl proton (δ 5.3 ppm) with C-3 (δ 170 ppm) and trifluoromethyl carbon (δ 120 ppm) .
Q. What are the primary biological roles of benzoxazinones in plant systems?
Methodological Answer: Benzoxazinones act as allelochemicals with:
- Phytotoxic effects : Inhibit root elongation in competing plants (IC50 = 50–100 µM) via disruption of mitochondrial electron transport .
- Antimicrobial activity : Disrupt fungal cell membranes (e.g., Fusarium spp.) at MIC values of 10–20 µg/mL, quantified via broth microdilution assays .
- Degradation products : Hydrolyze to phenoxazinones (e.g., APO) under soil pH 5–7, enhancing herbivore deterrence .
Advanced Research Questions
Q. How can experimental design address contradictory data in toxicity studies of this compound?
Methodological Answer: Contradictions arise from varying test models or degradation kinetics. Solutions include:
- Standardized bioassays : Use Arabidopsis thaliana root elongation assays (72-hour exposure, 25°C) to compare phytotoxicity across labs .
- Stability monitoring : Track compound degradation via HPLC (C18 column, 254 nm) in different matrices (e.g., soil vs. aqueous media) to correlate bioactivity with intact molecule concentration .
- Dose-response normalization : Express toxicity as EC50 (effective concentration) relative to degradation half-life (t1/2) in target environments .
Q. What methodologies assess the ecological impact of benzoxazinone degradation products?
Methodological Answer:
- LC-MS/MS quantification : Detect phenoxazinones (e.g., AMPO) in soil leachates with a LOD of 0.1 ng/g using MRM transitions (m/z 223 → 165) .
- Microcosm studies : Measure non-target organism mortality (e.g., Daphnia magna) in aquatic systems spiked with 1–10 ppm degradation products over 14 days .
- QSAR modeling : Predict ecotoxicity of metabolites using descriptors like logP and electrophilicity index .
Q. How are computational approaches used to study structure-activity relationships (SAR) in benzoxazinone derivatives?
Methodological Answer:
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate trifluoromethyl group electronegativity with antifungal activity (R² = 0.89) .
- Molecular docking : Simulate binding to fungal CYP51 (PDB: 3JUS) to identify H-bond interactions between the hydroxyl group and heme propionate .
- CoMFA models : Generate 3D-QSAR contour maps showing steric bulk at C-2 enhances herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
